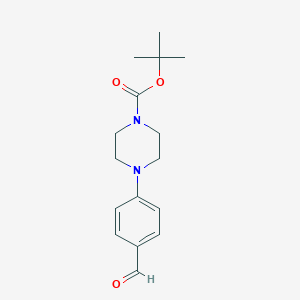

1-Boc-4-(4-formylphenyl)piperazine

説明

Role of Piperazine (B1678402) Core in Heterocyclic Chemistry Research

The piperazine ring is a ubiquitous and privileged structure in heterocyclic chemistry, largely due to its versatile nature and wide-ranging applications, particularly in medicinal chemistry. researchgate.netnih.govarabjchem.org This six-membered dinitrogen heterocycle serves as a fundamental building block in the synthesis of a vast array of compounds with diverse biological activities. researchgate.net The two nitrogen atoms within the piperazine ring provide sites for substitution, allowing for the introduction of various functional groups and the modulation of a molecule's physicochemical properties. nih.gov This structural flexibility enables the creation of extensive compound libraries for drug discovery and other applications. researchgate.net The piperazine moiety is known to influence the pharmacokinetic properties of drug candidates, such as improving water solubility and bioavailability, which are crucial for therapeutic efficacy. researchgate.netnih.gov

The presence of the piperazine core is a hallmark of numerous FDA-approved drugs, spanning a wide spectrum of therapeutic areas including antiviral, anticancer, antifungal, and antidepressant treatments. arabjchem.orgresearchgate.net Its ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of new therapeutic agents. researchgate.net

Academic Importance of Boc-Protected Piperazines as Synthetic Intermediates

In the multi-step synthesis of complex molecules, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. Boc-protected piperazines, such as 1-Boc-piperazine, are crucial intermediates in organic synthesis. chemicalbook.comchemicalbook.com

The mono-protection of the piperazine ring with a Boc group allows for selective functionalization of the remaining secondary amine. chemicalbook.comgoogle.com This differential reactivity is highly advantageous, enabling chemists to construct complex molecular architectures with a high degree of control. google.com For instance, 1-Boc-piperazine can undergo reactions such as Buchwald-Hartwig amination with various aryl halides to form N-arylpiperazine derivatives, which are common motifs in pharmacologically active compounds. chemicalbook.com The use of Boc-protected piperazines simplifies synthetic routes, often leading to higher yields and purities of the desired products. chemicalbook.comgoogle.com

Overview of 1-Boc-4-(4-formylphenyl)piperazine as a Key Research Building Block

This compound is a bifunctional molecule that has emerged as a valuable building block in organic synthesis and medicinal chemistry. sigmaaldrich.comcymitquimica.com This compound incorporates the key features of a Boc-protected piperazine and an aromatic aldehyde. The Boc group provides a stable, protected amine, while the formyl group (an aldehyde) serves as a versatile handle for a wide range of chemical transformations.

The aldehyde functionality can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks. rsc.org This versatility makes this compound a sought-after starting material for the synthesis of novel compounds with potential applications in various fields, including the development of new pharmaceuticals and functional materials. cymitquimica.comsmolecule.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHORERZDMJTBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383729 | |

| Record name | 1-Boc-4-(4-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197638-83-8 | |

| Record name | 1-Boc-4-(4-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-(4-formylphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 1 Boc 4 4 Formylphenyl Piperazine

Reactivity of the Aldehyde Functionality (Formyl Group)

The aldehyde group is a key reactive site, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The formyl group readily undergoes condensation reactions with active methylene (B1212753) compounds to construct more complex molecular scaffolds. For instance, in the presence of a base, it can react with compounds containing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate) in a Knoevenagel condensation. This reaction extends the carbon chain and introduces new functional groups, paving the way for the synthesis of diverse heterocyclic and carbocyclic systems.

Another important condensation reaction is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to form an alkene. This transformation is highly valuable for creating carbon-carbon double bonds with control over stereochemistry, leading to the synthesis of stilbene (B7821643) and other vinyl derivatives.

Reductive amination is a powerful method for converting the aldehyde into a secondary or tertiary amine. This two-step, one-pot process typically involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. This strategy is widely employed in drug discovery to link the 1-Boc-4-(4-formylphenyl)piperazine core to various amine-containing fragments, thereby generating large libraries of compounds for biological screening. A representative procedure involves the conversion of an amine to an intermediate which can then undergo reductive amination with an appropriate aldehyde in the presence of a borohydride (B1222165) reagent, such as sodium borohydride acetate. google.com

Table 1: Reagents for Reductive Amination

| Amine Source | Reducing Agent | Resulting Amine |

|---|---|---|

| Primary Amine (R-NH₂) | Sodium Triacetoxyborohydride | Secondary Amine |

| Secondary Amine (R₂NH) | Sodium Cyanoborohydride | Tertiary Amine |

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for diversification.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can convert the formyl group to a carboxylic acid. This transformation is useful for introducing a functionality that can participate in amide bond formation or other carboxylic acid-specific reactions.

Reduction: The aldehyde is readily reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting benzylic alcohol can then be used in etherification or esterification reactions to introduce a variety of substituents.

Table 2: Oxidation and Reduction of the Formyl Group

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Oxidation | Potassium Permanganate | Carboxylic Acid |

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. cymitquimica.com Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), add to the carbonyl to form secondary alcohols. This reaction is a fundamental C-C bond-forming strategy that allows for the introduction of a wide range of alkyl, aryl, and vinyl groups.

Boc-Group Manipulation and Orthogonal Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperazine (B1678402) nitrogen due to its stability under many reaction conditions and its facile removal under acidic conditions. google.com Typically, trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane or methanol (B129727) is used for Boc deprotection. google.com

The ability to selectively remove the Boc group in the presence of other sensitive functionalities (orthogonal deprotection) is a key advantage. For example, if the molecule also contains an acid-labile ester, the Boc group can often be removed under carefully controlled conditions without affecting the ester. This orthogonality is crucial for multi-step syntheses where sequential deprotection and functionalization are required.

Diversification at the Piperazine Nitrogen Atom

Once the Boc group is removed to reveal the secondary amine of the piperazine ring, this nitrogen atom becomes a prime site for diversification. The piperazine ring is a common scaffold in medicinal chemistry, and modifications at this position can significantly impact a molecule's pharmacological properties. nih.gov

N-Arylation and N-Alkylation: The secondary amine can undergo N-arylation through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates. researchgate.net This reaction is a powerful tool for creating N-aryl piperazine derivatives. researchgate.net Similarly, N-alkylation can be achieved by reacting the deprotected piperazine with alkyl halides or through reductive amination with other aldehydes or ketones.

The dual reactivity of the piperazine nitrogens allows for the synthesis of N1/N4 substituted piperazines, which are prevalent in many FDA-approved drugs. nih.govresearchgate.net The ability to introduce different substituents at both nitrogen atoms provides a high degree of molecular diversity. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Malononitrile |

| Ethyl cyanoacetate |

| Sodium triacetoxyborohydride |

| Sodium cyanoborohydride |

| Sodium borohydride |

| Potassium permanganate |

| Jones reagent |

| Lithium aluminum hydride |

| Grignard reagents |

| Organolithium reagents |

| Trifluoroacetic acid |

| Hydrogen chloride |

| tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate |

An in-depth examination of the chemical reactivity and synthetic potential of this compound reveals its utility as a versatile building block in organic chemistry. This article focuses on the strategic chemical transformations and derivatization of this compound, with a particular emphasis on coupling reactions for creating extended molecular structures and the stereoselective synthesis of chiral derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

Proton NMR analysis provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of 1-Boc-4-(4-formylphenyl)piperazine shows distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the piperazine (B1678402) ring, and the formylphenyl moiety.

The aromatic protons typically appear as two doublets in the downfield region (around 6.9 and 7.7 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The aldehyde proton (CHO) gives rise to a singlet even further downfield (around 9.8 ppm) due to the strong deshielding effect of the carbonyl group. The piperazine protons resonate as two broad multiplets or triplets in the midfield region (typically 3.3-3.6 ppm). The large singlet at approximately 1.48 ppm, integrating to nine protons, is the characteristic signal for the magnetically equivalent methyl protons of the Boc protecting group. chemicalbook.com

¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.83 | Singlet | 1H | Aldehyde (-CHO) |

| 7.75 | Doublet | 2H | Aromatic (protons ortho to formyl) |

| 6.95 | Doublet | 2H | Aromatic (protons ortho to piperazine) |

| 3.58 | Triplet | 4H | Piperazine (-CH₂-N-Boc) |

| 3.37 | Triplet | 4H | Piperazine (-CH₂-N-Aryl) |

Note: Data is compiled from representative spectra and may vary slightly based on solvent and instrument frequency.

Carbon-13 NMR spectroscopy complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. organicchemistrydata.org For this compound, distinct peaks are observed for the carbonyl carbons (aldehyde and carbamate), the aromatic carbons, the piperazine carbons, and the carbons of the Boc group.

The aldehyde carbon appears significantly downfield (around 190 ppm). The carbamate (B1207046) carbonyl of the Boc group resonates around 154 ppm, while the quaternary carbon of the Boc group is found near 80 ppm. The aromatic carbons show a pattern consistent with 1,4-disubstitution. The two sets of piperazine methylene (B1212753) carbons are observed in the 40-50 ppm range, and the three equivalent methyl carbons of the Boc group produce a single sharp signal around 28.4 ppm. chemicalbook.com

¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 190.5 | Aldehyde Carbonyl (C=O) |

| 154.7 | Carbamate Carbonyl (Boc C=O) |

| 154.2 | Aromatic C (C-N) |

| 129.9 | Aromatic C (C-CHO) |

| 129.8 | Aromatic CH (ortho to formyl) |

| 114.6 | Aromatic CH (ortho to piperazine) |

| 79.8 | Quaternary Carbon (Boc -C(CH₃)₃) |

| 47.9 | Piperazine Carbons (-CH₂-N-Aryl) |

| 43.5 (approx.) | Piperazine Carbons (-CH₂-N-Boc) |

Note: Assignments are based on typical chemical shift values and may require 2D NMR for definitive confirmation. The signal for the Boc-protected piperazine carbons can sometimes be broadened due to restricted rotation. rsc.org

While one-dimensional NMR provides foundational data, two-dimensional (2D) techniques are crucial for unambiguously assigning signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a correlation between the aromatic doublets at ~7.75 ppm and ~6.95 ppm, confirming their ortho relationship. It would also show correlations between the two sets of piperazine protons, confirming the ring structure. rsc.orgsdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.org It is invaluable for assigning the carbon signals. For instance, the proton signal at ~3.37 ppm would correlate with the carbon signal at ~47.9 ppm, assigning them to the piperazine methylene groups attached to the phenyl ring. Likewise, the Boc methyl proton signal at 1.48 ppm would correlate to the carbon signal at 28.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is essential for connecting different fragments of the molecule. sdsu.edulibretexts.org Key HMBC correlations would include the aldehyde proton (~9.83 ppm) showing a correlation to the aromatic carbon to which it is attached (~129.9 ppm), and the piperazine protons (~3.37 ppm) correlating to the aromatic carbon at the point of attachment (~154.2 ppm). The piperazine protons adjacent to the Boc group (~3.58 ppm) would show a correlation to the Boc carbonyl carbon (~154.7 ppm), confirming the complete structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry measures molecular mass with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound, providing definitive proof of its identity. For this compound (C₁₆H₂₂N₂O₃), the calculated monoisotopic mass is 290.16304 Da. uni.lu An HRMS experiment would be expected to yield a measured mass that matches this value very closely, confirming the elemental composition and distinguishing it from any other compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often fragile, molecules like the title compound. It typically generates protonated molecular ions [M+H]⁺ or other adducts (e.g., with sodium, [M+Na]⁺). nih.gov In an ESI-MS analysis of this compound, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value of approximately 291.17. uni.lu The observation of this ion confirms the molecular weight of the compound (290.36 g/mol ). scbt.com Further fragmentation analysis (MS/MS) could be performed on this ion to study the loss of the Boc group (a loss of 100 Da) or other characteristic fragments, further corroborating the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these methods provide a characteristic spectral fingerprint. chemicalbook.com

The IR spectrum is particularly useful for identifying the carbonyl (C=O) stretching vibrations from both the Boc (tert-butoxycarbonyl) protecting group and the formyl (aldehyde) group. The C=O bond of the carbamate in the Boc group typically shows a strong absorption band in the region of 1700-1680 cm⁻¹. The aldehyde C=O stretch is expected to appear at a slightly higher wavenumber, generally between 1715-1695 cm⁻¹, due to its conjugation with the aromatic ring. Another key feature is the C-H stretch of the aldehyde group, which gives a characteristic pair of weak to medium bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹. The aromatic ring shows C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H bending vibrations that can confirm the substitution pattern. The piperazine ring and the tert-butyl group will contribute to the C-N and C-H stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). nih.gov

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum. The C=O and C-N bonds of the piperazine and Boc group also give rise to Raman signals, offering a more complete vibrational analysis. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1715-1695 |

| Aldehyde | C-H Stretch | 2850-2820, 2750-2720 |

| Boc Group (Carbamate) | C=O Stretch | 1700-1680 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Piperazine | C-N Stretch | 1250-1020 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination of Derivatives

While a crystal structure for this compound itself is not prominently available in the literature, X-ray crystallography of its derivatives provides invaluable insight into the solid-state conformation and intermolecular interactions. For instance, the analysis of a related sterically hindered piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, reveals key structural features that are likely shared. nih.gov

In this derivative, the piperazine ring adopts a stable chair conformation. nih.gov This is the most common and lowest energy conformation for six-membered rings, minimizing steric strain. The substituents on the piperazine ring were found to be in di-equatorial positions, which is the more thermodynamically stable arrangement, reducing 1,3-diaxial interactions. nih.gov Such studies are crucial for understanding how the molecule packs in a crystal lattice and for identifying potential hydrogen bonds or other non-covalent interactions that dictate its solid-state properties. nih.gov This information is vital in fields like materials science and drug design, where the solid-state structure can influence physical properties such as solubility and stability.

Chromatographic Methods for Purity Assessment and Isolation in Research Settings

Chromatography is a fundamental technique for separating, identifying, and purifying components of a mixture. In the context of this compound synthesis and use, HPLC and TLC are routinely employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. Due to the presence of the aromatic ring, the compound is UV-active, making UV detection a straightforward and sensitive method.

For piperazine-containing compounds, both normal-phase and reversed-phase HPLC can be used, though challenges exist. researchgate.net In reversed-phase HPLC, which typically uses a non-polar stationary phase (like C18) and a polar mobile phase, basic compounds like piperazines can exhibit poor peak shape due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support. researchgate.net This can sometimes be overcome by using a mobile phase with additives or by employing specialized columns. researchgate.net Alternatively, normal-phase HPLC, using a polar stationary phase (like silica) and a non-polar mobile phase, can provide excellent separation for this class of compounds. researchgate.net For analytical purposes, a gradient elution method is often developed to ensure the separation of the main compound from any starting materials, by-products, or degradation products. jocpr.com

Table 2: Example HPLC Conditions for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or Normal-Phase Silica |

| Mobile Phase | Acetonitrile/Water or Hexane/Isopropanol mixtures |

| Detection | UV at ~254 nm |

| Flow Rate | Typically 1.0 mL/min |

| Purpose | Purity determination and quantification |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. thieme.de During the synthesis of this compound, which often involves the reaction of N-Boc-piperazine with p-fluorobenzaldehyde, TLC is used to track the consumption of the reactants and the formation of the product. chemicalbook.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica gel (the stationary phase). The plate is then developed in a chamber containing a suitable solvent system (the mobile phase). The different components of the reaction mixture travel up the plate at different rates based on their polarity and interaction with the stationary phase. By comparing the spots of the reaction mixture to the spots of the starting materials, the progress of the reaction can be easily visualized, often under UV light. thieme.dechemicalbook.com The completion of the reaction is indicated by the disappearance of the starting material spot. chemicalbook.com

This compound as a Versatile Building Block in Drug Discovery and Development

This compound serves as a crucial starting material in the synthesis of numerous pharmaceutical candidates. sigmaaldrich.comavantorsciences.comthermofisher.comchemicalbook.com The Boc-protected piperazine allows for controlled reactions, preventing unwanted side reactions at one of the nitrogen atoms, while the formyl group (an aldehyde) on the phenyl ring provides a reactive site for a multitude of chemical transformations. cymitquimica.comsmolecule.com This dual functionality enables chemists to strategically build upon the core structure, introducing various substituents to modulate the compound's biological activity. The piperazine scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds. sigmaaldrich.com

The formyl group can readily undergo reactions such as reductive amination, oxidation to a carboxylic acid, and various coupling reactions, allowing for the attachment of diverse chemical moieties. smolecule.com The Boc protecting group can be easily removed under acidic conditions, exposing the second nitrogen of the piperazine ring for further functionalization. This step-wise approach provides a high degree of control over the final molecular architecture, a critical aspect in the rational design of new drugs.

Design and Synthesis of Bioactive Piperazine-Containing Compounds

The adaptability of this compound has been harnessed to create a wide range of bioactive compounds, targeting a spectrum of diseases.

Development of Ligands for Serotonin (B10506) Receptors (5-HT)

Piperazine derivatives are well-known for their interactions with serotonin receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.govnih.gov The structural framework of this compound is ideally suited for the synthesis of novel serotonin receptor ligands. By modifying the substituents on the piperazine and phenyl rings, researchers can fine-tune the affinity and selectivity of the resulting compounds for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). nih.gov This targeted approach is essential for developing drugs with improved efficacy and reduced side effects for conditions like anxiety and depression.

Exploration in Antifungal and Antiviral Agent Synthesis

The piperazine moiety is a key component in several antifungal and antiviral drugs. researchgate.netnih.gov Research has demonstrated that derivatives synthesized from this compound can exhibit significant activity against various fungal and viral pathogens. For instance, novel triazole compounds containing a piperazine moiety have been synthesized and shown to possess antifungal properties. nih.gov Similarly, the synthesis of novel N-sulphonamidomethyl piperazinyl fluoroquinolones has yielded compounds with antiviral activity against influenza viruses. nih.gov The ability to introduce diverse functional groups onto the this compound scaffold allows for the systematic exploration of structure-activity relationships to optimize antifungal and antiviral potency. researchgate.netnih.govnih.govnih.govresearchgate.net

Research into Antidepressant and Antipsychotic Agents

The central nervous system activity of piperazine-containing compounds has led to their investigation as potential antidepressants and antipsychotics. nih.govjocpr.commdpi.com The development of multi-target antipsychotics often involves the synthesis of derivatives that can interact with both dopamine (B1211576) and serotonin receptors. nih.govnih.gov The structural flexibility of this compound allows for the creation of compounds with tailored affinities for these receptors, aiming to achieve a better balance of therapeutic effects and side-effect profiles compared to existing treatments. nih.govnih.gov

Contributions to Anticancer and Antiparasitic Drug Research

The piperazine scaffold is present in a number of approved anticancer drugs, highlighting its importance in oncology research. researchgate.net Derivatives of this compound have been explored for their potential as anticancer agents, with studies showing that modifications to the core structure can lead to compounds with potent cytotoxic activity against various cancer cell lines. nih.govmdpi.com Furthermore, this versatile building block has been instrumental in the development of novel compounds for the treatment of parasitic diseases like Chagas disease. nih.gov By systematically altering the substituents on the piperazine and phenyl rings, researchers have been able to optimize the antiparasitic activity of the resulting molecules. nih.govnih.gov

Role in Enzyme Inhibitor Development (e.g., Thrombin, PKC, HPK1)

Enzyme inhibitors are a critical class of therapeutic agents, and this compound has proven to be a valuable tool in their development. The piperazine structure can be incorporated into molecules designed to inhibit a variety of enzymes. For example, it has been used in the research of thrombin inhibitors, which are important for preventing blood clots. sigmaaldrich.com Additionally, piperazine-containing compounds have been investigated as inhibitors of Protein Kinase C (PKC) and Hematopoietic Progenitor Kinase 1 (HPK1), both of which are targets in cancer and immunology research. sigmaaldrich.comnih.gov The ability to synthesize a library of derivatives from this compound facilitates the screening process to identify potent and selective enzyme inhibitors.

Application in the Synthesis of Pharmaceutical Intermediates

The presence of both a reactive aldehyde group and a protected amine on this compound allows for its sequential and controlled modification, making it an important intermediate in the synthesis of various pharmaceutical agents. chemicalbook.comchemicalbook.com The Boc-protecting group on the piperazine nitrogen can be removed under acidic conditions, allowing for further functionalization, while the aldehyde group can participate in a variety of chemical reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases.

This dual functionality is instrumental in building complex molecular architectures. For instance, the formyl group can be converted to other functional groups or used as a handle to attach the piperazine-containing fragment to a larger molecular scaffold. This versatility has been exploited in the synthesis of a wide range of biologically active compounds. researchgate.net

High-Throughput Synthesis and Combinatorial Library Generation Utilizing Piperazine Scaffolds

The demand for new drug candidates has spurred the development of high-throughput synthesis and combinatorial chemistry techniques, where large libraries of related compounds are rapidly synthesized and screened for biological activity. mdpi.comresearchgate.net Piperazine scaffolds are well-suited for this approach due to their synthetic tractability and the ability to introduce diversity at multiple points of the molecule. nih.govrsc.org

This compound is a valuable building block in the construction of such libraries. The aldehyde functionality allows for the introduction of a diverse set of substituents through reactions with various amines, hydrazines, or other nucleophiles. Subsequent deprotection of the Boc group and further derivatization of the second piperazine nitrogen can generate a vast number of unique compounds from a single starting material. nih.govresearchgate.net This strategy has been successfully employed to create libraries of compounds for screening against various therapeutic targets. mdpi.com The generation of diverse chemical libraries is a cornerstone of modern drug discovery, and piperazine-based scaffolds play a significant role in this process. nih.govacs.orgrug.nl

Development of Advanced Materials and Functional Molecules through Piperazine Scaffolds

Beyond its applications in medicinal chemistry, the piperazine scaffold is also being explored for the development of advanced materials and functional molecules. The rigid and well-defined structure of the piperazine ring, combined with the potential for functionalization, makes it an attractive component for creating materials with specific properties.

For example, piperazine-containing polymers have been investigated for various applications. Biodegradable polyurethane-urea scaffolds based on piperazine have been developed for bone regeneration, demonstrating excellent biocompatibility and osteoconductivity. acs.org The incorporation of the piperazine unit can influence the mechanical properties and biological interactions of the resulting material.

Conclusion

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Variation of the Formylphenyl Moiety

The formylphenyl group is a critical component of the 1-Boc-4-(4-formylphenyl)piperazine scaffold, offering multiple avenues for structural modification to probe its influence on biological activity.

Generally, the para-substitution, as seen in the parent compound, provides a linear and extended conformation, which can be favorable for fitting into specific binding pockets. In contrast, ortho-substitution may introduce steric hindrance, potentially altering the preferred conformation of the phenylpiperazine linkage and influencing receptor binding. Meta-substitution offers an alternative spatial arrangement that can probe different regions of a binding site. Studies on related Schiff bases have shown that meta- and para-substituted compounds can exhibit greater antimicrobial activity compared to their ortho-substituted counterparts, highlighting the influence of substituent position on biological efficacy researchgate.net. The electronic effects of the formyl group, an electron-withdrawing group, will also vary with its position, thereby affecting the reactivity and interaction capabilities of the aromatic ring.

Table 1: Predicted Influence of Formyl Group Position on Molecular Properties

| Position | Expected Steric Hindrance | Potential Conformational Effects |

| Ortho | High | May force a non-planar arrangement between the phenyl and piperazine (B1678402) rings. |

| Meta | Moderate | Allows for different vectoral projection of the substituent into a binding site. |

| Para | Low | Promotes a more linear and extended molecular geometry. |

Replacing or adding substituents to the aromatic ring of the phenylpiperazine moiety is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a crucial role in the resulting biological activity.

In studies of related phenylpiperazine derivatives, the introduction of various substituents has led to significant findings. For instance, in a series of histone deacetylase (HDAC) inhibitors, halogen substitutions (e.g., chloro) and small electron-donating groups (e.g., methoxy) on the phenyl ring were found to be beneficial for inhibitory activity nih.gov. Conversely, bulky phenyl substitutions tended to decrease activity nih.gov. Similarly, in the development of FXR agonists, the introduction of an amino group on the phenyl ring of an adamantyl-phenylpiperazine scaffold was found to be a key modification for enhancing agonistic activity nih.gov. The acaricidal activity of phenylpiperazine derivatives was enhanced by the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring nih.gov.

Table 2: Effect of Phenyl Ring Substituents on Biological Activity in Phenylpiperazine Analogs

| Substituent | Position | Effect on Activity | Biological Target/Activity |

| Methoxy | para | Enhanced | HDAC Inhibition nih.gov |

| Chloro | para | Beneficial | HDAC Inhibition nih.gov |

| Amino | ortho | Enhanced | FXR Agonism nih.gov |

| Fluorine | ortho | Increased | Acaricidal Activity nih.gov |

| Phenyl | para | Decreased | HDAC Inhibition nih.gov |

Modifications of the Piperazine Ring System

The piperazine ring acts as a central scaffold and a linker. Its modification can influence the molecule's rigidity, basicity, and the spatial orientation of the substituents at its two nitrogen atoms.

The N1-Boc protecting group in this compound is a key handle for modification. Replacing the tert-butoxycarbonyl (Boc) group with other substituents, such as different acyl, sulfonyl, alkyl, or aryl groups, can significantly alter the compound's physicochemical properties and biological activity.

For example, the synthesis of N-acyl and N-sulfonyl phenylpiperazines has been explored to develop inhibitors for various targets nih.gov. N-acylation and sulfonamidation of the piperazine nitrogen can modulate the basicity of the nitrogen atom and introduce additional interaction points, such as hydrogen bond acceptors. In the context of acaricidal phenylpiperazine derivatives, a trifluoromethylsulfonyl group on the piperazine nitrogen resulted in the highest activity against multiple mite species nih.gov. The introduction of N-alkyl or N-benzyl groups can also influence activity by altering the steric bulk and lipophilicity of the molecule nih.gov. The choice of N-substituent is a critical factor in drug design, with N-aryl and N-acyl piperazines being common motifs in approved drugs mdpi.com.

Altering the size of the heterocyclic ring from a six-membered piperazine to a five-membered piperidine (B6355638) (ring constriction) or a seven-membered homopiperazine (B121016) (ring expansion) can impose conformational constraints and alter the spatial relationship between the N1 and N4 substituents.

Replacing the piperazine ring with a piperidine moiety can introduce a different degree of conformational flexibility and change the vector of the N-substituent relative to the phenyl ring. In a study comparing piperazine and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a critical structural element for high affinity at the sigma-1 receptor, whereas the corresponding piperazine analog showed significantly lower affinity nih.gov.

Conversely, expanding the ring to a homopiperazine can increase flexibility and the distance between the two nitrogen atoms. In the development of anti-tubercular agents, both piperazine and homopiperazine linkers were investigated. While both series yielded active compounds, the structure-activity relationships differed, indicating that the change in the ring scaffold altered the optimal substitution pattern on the aromatic ring nih.gov.

Table 3: Impact of Heterocyclic Ring Variation on Receptor Affinity

| Ring System | Key Feature | Example Impact on Biological Activity |

| Piperidine | Constricted, less flexible | Critical for high sigma-1 receptor affinity in certain scaffolds nih.gov. |

| Piperazine | Six-membered ring | Lower sigma-1 receptor affinity compared to piperidine analog in the same study nih.gov. |

| Homopiperazine | Expanded, more flexible | Altered SAR profile for anti-tubercular activity compared to piperazine analogs nih.gov. |

Investigation of Chiral Centers and Stereoisomeric Effects on Biological Systems

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, potencies, and metabolic profiles. Chirality can be introduced by adding substituents to the carbon atoms of the piperazine ring or by incorporating chiral N-substituents.

Biological systems, being chiral themselves, often interact differently with each enantiomer of a chiral drug. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects. Although specific studies on the stereoisomers of this compound are not widely reported, the principles of stereochemistry in drug design are well-established.

For example, research on other chiral piperazine derivatives has demonstrated the profound impact of stereochemistry. The introduction of a methyl group on the piperazine ring creates a chiral center, and the resulting enantiomers can have distinct selectivities for different receptor subtypes. This highlights the potential for fine-tuning the pharmacological profile of a compound through the strategic introduction and separation of stereoisomers.

Linker Design and Scaffold Hybridization Strategies with Other Pharmacophores in the Context of this compound

The chemical scaffold of this compound presents a versatile platform for drug discovery, primarily owing to its unique structural components that are amenable to strategic modifications. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective reactions, while the formyl group on the phenyl ring serves as a crucial handle for introducing a variety of linkers and for hybridization with other pharmacophores. These modifications are central to the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

A key advantage of using this compound is the reactivity of the aldehyde (formyl) group. This functional group can readily participate in a wide array of chemical transformations, providing a convenient and efficient means to connect diverse molecular fragments. Common reactions employed for this purpose include reductive amination, Wittig-type reactions, and multicomponent reactions, each offering a different way to construct the linker and attach the secondary pharmacophore.

Reductive amination, for instance, is a widely used method to form a stable amine linkage between the formyl group of the parent scaffold and a primary or secondary amine of another molecule. This reaction is typically carried out in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), and is known for its high efficiency and broad substrate scope. This strategy has been successfully employed in the synthesis of a variety of biologically active compounds, including kinase inhibitors and receptor modulators. The resulting amino-linker can be further modified to tune the physicochemical properties of the hybrid molecule, such as its solubility and membrane permeability.

The Wittig reaction and its variants provide another powerful tool for linker design, allowing for the formation of a carbon-carbon double bond with controlled stereochemistry. By reacting this compound with a suitable phosphonium (B103445) ylide, a vinyl linker can be introduced, which can then be further functionalized or used to connect to another aromatic or heterocyclic system. This approach offers a way to create more rigid linkers compared to the flexible alkyl chains often generated through reductive amination, which can be advantageous for optimizing binding interactions with the target protein.

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, represent a particularly efficient strategy for scaffold hybridization. These one-pot reactions allow for the combination of three or more starting materials to generate complex molecules in a single step. The formyl group of this compound can serve as the aldehyde component in these reactions, enabling the rapid assembly of diverse chemical libraries with varied linkers and secondary pharmacophores. This high-throughput approach is invaluable for accelerating the drug discovery process and for exploring a wide range of chemical space in SAR studies.

The choice of the linker itself is a critical aspect of the design strategy. The length, rigidity, and chemical nature of the linker can have a profound impact on the biological activity of the hybrid molecule. Flexible alkyl chains of varying lengths can be used to probe the optimal distance between the two pharmacophores, while more rigid linkers, such as those containing aromatic rings or double bonds, can help to pre-organize the molecule in a specific conformation for binding. The linker can also incorporate functional groups that can form additional interactions with the target, such as hydrogen bond donors or acceptors.

An illustrative example of scaffold hybridization can be seen in the development of novel inhibitors for various therapeutic targets. For instance, the phenylpiperazine core of this compound can be envisioned as a primary pharmacophore targeting a specific receptor or enzyme. The formyl group can then be used to attach a secondary pharmacophore, such as a furanone moiety, known for its own biological activities. The resulting hybrid molecule could potentially exhibit enhanced potency or a different selectivity profile compared to the individual components.

The following data tables provide hypothetical examples of how the biological activity of hybrid molecules derived from this compound might be influenced by modifications to the linker and the secondary pharmacophore.

| Compound | Linker Structure | Linker Length (atoms) | Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|

| Hybrid A-1 | -CH2- | 1 | 50.2 |

| Hybrid A-2 | -CH2-CH2- | 2 | 25.8 |

| Hybrid A-3 | -CH2-CH2-CH2- | 3 | 10.5 |

| Hybrid A-4 | -CH2-CH2-CH2-CH2- | 4 | 15.3 |

| Compound | Secondary Pharmacophore | Enzyme Inhibition (IC50, µM) |

|---|---|---|

| Hybrid B-1 | Unsubstituted Phenyl | 5.2 |

| Hybrid B-2 | 4-Fluorophenyl | 2.8 |

| Hybrid B-3 | 4-Methoxyphenyl | 1.5 |

| Hybrid B-4 | 3,4-Dichlorophenyl | 8.9 |

Computational Chemistry and Theoretical Investigations of 1 Boc 4 4 Formylphenyl Piperazine

The field of computational chemistry offers powerful tools to investigate the properties of molecules like 1-Boc-4-(4-formylphenyl)piperazine, providing insights that complement and guide experimental research. By simulating molecular behavior, researchers can predict interactions, activities, and properties, thereby accelerating the process of drug discovery and materials science.

Future Research Directions and Emerging Trends for 1 Boc 4 4 Formylphenyl Piperazine

The versatile scaffold of 1-Boc-4-(4-formylphenyl)piperazine, characterized by its reactive aldehyde group and the protected piperazine (B1678402) ring, positions it as a valuable building block in medicinal chemistry and materials science. Future research is poised to leverage this unique structure in several emerging areas, aiming for greater efficiency, novel applications, and enhanced sustainability.

Q & A

Q. What are the key synthetic routes for preparing 1-Boc-4-(4-formylphenyl)piperazine, and how do reaction conditions influence yield?

- Methodology: The Boc (tert-butoxycarbonyl) group is commonly introduced via nucleophilic substitution or coupling reactions. A two-step approach is typical:

- Piperazine Functionalization: React 4-(4-formylphenyl)piperazine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) to protect the piperazine nitrogen .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted reagents.

- Yield Optimization:

Q. How is the purity and structural integrity of this compound validated?

-

Analytical Techniques:

-

Common Impurities: Unprotected piperazine (δ 2.8–3.2 ppm in ¹H NMR) or oxidized formyl derivatives (e.g., carboxylic acid).

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence reactivity in cross-coupling reactions?

- Experimental Design:

- Substrate Scope: Compare Suzuki-Miyaura coupling efficiency of this compound with unprotected analogs.

- Findings:

- Steric Hindrance: The Boc group reduces coupling yields by 20–30% with bulky aryl boronic acids due to restricted access to the palladium catalyst .

- Electronic Effects: Electron-withdrawing substituents on the boronic acid improve yields (e.g., 4-CF₃-phenyl: 65% vs. 4-MeO-phenyl: 45%) .

- Data Contradictions: Some studies report enhanced stability of Boc-protected intermediates in acidic conditions, contradicting claims of reduced reactivity .

Q. What strategies mitigate formyl group instability during downstream functionalization?

- Methodological Solutions:

- Case Study: Formyl degradation during Grignard reactions led to 40% yield loss; switching to organozinc reagents improved yields to 75% .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

- Approach:

- DFT Calculations: Use Gaussian or ORCA to map electron density (Mulliken charges) on the aryl ring.

- Key Insight: The formyl group directs EAS to the para position (highest electron deficiency: –0.25 e) .

- Experimental Validation: Nitration at 0°C produced 85% para-nitro derivative vs. 15% ortho .

Data Contradictions and Troubleshooting

Q. Conflicting reports on Boc deprotection efficiency: Acidic vs. thermal methods

- Issue: Some protocols use TFA/DCM (2h, 90% yield), while others report HCl/dioxane (6h, 70% yield) .

- Resolution:

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。